molecular formula C37H50O7Si B13858919 7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate

7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate

Cat. No.: B13858919
M. Wt: 634.9 g/mol
InChI Key: VAYVYRDKOAGGDF-DRMWGEEFSA-N
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Description

7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a flavonoid found in cannabis. This compound is modified with tert-Butyldimethylsilyl and pivalate groups to enhance its stability and bioavailability. It is of interest due to its potential anti-inflammatory and therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of Cannflavin A are protected using tert-Butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Alkylation: The protected Cannflavin A is then alkylated with (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl bromide under basic conditions.

    Pivalate Ester Formation: The final step involves the esterification of the alkylated product with pivaloyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the (2E,5E)-3,7-dimethylocta-2,5-dien-1-yl group.

    Reduction: Reduction reactions can target the carbonyl groups in the pivalate ester.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Products include epoxides and diols.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products include ethers and esters.

Scientific Research Applications

7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases and cancer.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways involved in inflammation and oxidative stress, including the NF-κB and Nrf2 pathways.

Comparison with Similar Compounds

Similar Compounds

    Cannflavin A: The parent compound, known for its anti-inflammatory properties.

    Cannflavin B: Another flavonoid from cannabis with similar biological activities.

    Apigenin: A flavonoid found in many plants with anti-inflammatory and antioxidant properties.

Uniqueness

7-(tert-Butyldimethylsilyl)oxy-8-((2E,5E)-3,7-dimethylocta-2,5-dien-1-yl) Cannflavin A Pivalate is unique due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The modifications with tert-Butyldimethylsilyl and pivalate groups provide better protection against metabolic degradation, making it a more potent and effective compound for research and potential therapeutic applications.

Properties

Molecular Formula

C37H50O7Si

Molecular Weight

634.9 g/mol

IUPAC Name

[4-[7-[tert-butyl(dimethyl)silyl]oxy-8-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-31(44-45(11,12)37(7,8)9)22-28(39)33-27(38)21-30(42-34(26)33)25-17-19-29(32(20-25)41-10)43-35(40)36(4,5)6/h13-14,16-17,19-23,39H,15,18H2,1-12H3/b14-13+,24-16+

InChI Key

VAYVYRDKOAGGDF-DRMWGEEFSA-N

Isomeric SMILES

CC(C)/C=C/C/C(=C/CC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C

Canonical SMILES

CC(C)C=CCC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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